Cas no 101093-56-5 (4-(benzyloxy)-2-methylbenzaldehyde)
4-(benzyloxy)-2-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzyloxy)-2-methylbenzaldehyde
- 4-Benzyloxy-2-methylbenzaldehyde
- 2-Methyl-4-benzyloxybenzaldehyde
- Benzaldehyde,2-methyl-4-(phenylmethoxy)-
- 2-Methyl 4-benzyloxybenzaldehyde
- 2-methyl-4-phenylmethoxybenzaldehyde
- 4-Benzyloxy-o-tolualdehyde
- 4-BENZYLOXY-2-METHYL-BENZALDEHYDE
- 2-Methyl4-benzyloxybenzaldehyde
- OGVPJBJWJCZBTH-UHFFFAOYSA-N
- AS03013
- 4-(Benzyl-Oxy
- Benzaldehyde, 2-methyl-4-(phenylmethoxy)-
- DTXSID80374913
- SCHEMBL498282
- CS-0153201
- AKOS015890311
- DS-5265
- FT-0642448
- 101093-56-5
- BEA09356
- SY025958
- AC-6496
- B5136
- 2-methyl 4-benzyloxybenzaldehyde, AldrichCPR
- A16250
- AM83237
- MFCD01317809
- 4-(benzyloxy)-2-methylbenzaldehyde
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- MDL: MFCD01317809
- Inchi: 1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
- InChI Key: OGVPJBJWJCZBTH-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=C(C=O)C(C)=C1
Computed Properties
- Exact Mass: 226.09900
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 3.2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.119±0.06 g/cm3(Predicted)
- Melting Point: 58.0 to 62.0 deg-C
- Boiling Point: 234°C/19mmHg(lit.)
- PSA: 26.30000
- LogP: 3.38650
4-(benzyloxy)-2-methylbenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Storage Condition:2-8 °C
4-(benzyloxy)-2-methylbenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(benzyloxy)-2-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011802-1g |
2-Methyl 4-benzyloxybenzaldehyde |
101093-56-5 | 95% | 1g |
£39.00 | 2022-02-28 | |
| Fluorochem | 011802-5g |
2-Methyl 4-benzyloxybenzaldehyde |
101093-56-5 | 95% | 5g |
£116.00 | 2022-02-28 | |
| Fluorochem | 011802-25g |
2-Methyl 4-benzyloxybenzaldehyde |
101093-56-5 | 95% | 25g |
£346.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151876-1g |
4-(benzyloxy)-2-methylbenzaldehyde |
101093-56-5 | >97.0%(HPLC) | 1g |
¥837.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151876-250mg |
4-(benzyloxy)-2-methylbenzaldehyde |
101093-56-5 | >97.0%(HPLC) | 250mg |
¥334.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151876-50mg |
4-(benzyloxy)-2-methylbenzaldehyde |
101093-56-5 | >97.0%(HPLC) | 50mg |
¥193.90 | 2023-09-04 | |
| Alichem | A019064909-5g |
2-Methyl4-benzyloxybenzaldehyde |
101093-56-5 | 95% | 5g |
$299.57 | 2023-09-04 | |
| TRC | B411058-50mg |
4-(Benzyloxy)-2-methylbenzaldehyde |
101093-56-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411058-100mg |
4-(Benzyloxy)-2-methylbenzaldehyde |
101093-56-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B411058-500mg |
4-(Benzyloxy)-2-methylbenzaldehyde |
101093-56-5 | 500mg |
$ 160.00 | 2022-06-07 |
4-(benzyloxy)-2-methylbenzaldehyde Suppliers
4-(benzyloxy)-2-methylbenzaldehyde Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-(benzyloxy)-2-methylbenzaldehyde
Comprehensive Analysis of 4-(benzyloxy)-2-methylbenzaldehyde (CAS No. 101093-56-5): Properties, Applications, and Industry Insights
4-(benzyloxy)-2-methylbenzaldehyde (CAS No. 101093-56-5) is a versatile organic compound widely used in pharmaceutical intermediates, fragrance synthesis, and specialty chemical manufacturing. With the growing demand for high-purity aldehydes and benzyl-protected intermediates, this compound has gained significant attention in research and industrial applications. Its unique molecular structure, featuring a benzyl ether group and an aldehyde functionality, makes it valuable for constructing complex molecules in drug discovery and fine chemical production.
The compound's synthetic utility stems from its balanced reactivity profile. The 2-methylbenzaldehyde core provides steric control for selective reactions, while the benzyloxy group serves as a protective moiety that can be selectively removed under mild conditions. Recent studies highlight its role in developing non-linear optical materials and photoactive compounds, aligning with current trends in advanced material science. Researchers are particularly interested in its potential for creating chiral auxiliaries and asymmetric catalysts.
From a commercial perspective, 4-(benzyloxy)-2-methylbenzaldehyde addresses several industry pain points. Manufacturers emphasize its batch-to-batch consistency and scalable synthesis, crucial factors for pharmaceutical companies requiring GMP-compliant intermediates. Analytical data shows increasing search volumes for related terms like "benzyl-protected aldehyde applications" and "methylbenzaldehyde derivatives in drug synthesis", reflecting growing market interest. The compound's stability under various storage conditions makes it preferable to more sensitive alternatives.
Environmental and regulatory considerations have shaped recent developments around this chemical. While not classified as hazardous, its production follows green chemistry principles to minimize waste. The REACH compliance status of CAS 101093-56-5 ensures its suitability for European markets, a frequent search topic among international buyers. Process chemists have developed solvent-free synthetic routes and catalytic methods to improve the sustainability profile of this intermediate.
In fragrance applications, 4-(benzyloxy)-2-methylbenzaldehyde contributes to long-lasting floral notes, particularly in premium perfume formulations. Its gradual hydrolysis releases the parent aldehyde, creating unique fragrance release profiles that perfumers value. This property has led to increased searches for "controlled-release aroma chemicals" and "benzyl ether fragrance precursors" in cosmetic chemistry forums.
The analytical characterization of this compound reveals excellent HPLC purity (typically >98%) and well-defined spectroscopic properties. Nuclear magnetic resonance (NMR) studies confirm the expected 1H-NMR chemical shifts for both the aromatic protons and aldehyde hydrogen, while mass spectrometry shows the characteristic molecular ion peak at 226 g/mol. These quality indicators make it reliable for structure-activity relationship studies in medicinal chemistry programs.
Future research directions may explore its potential in metal-organic frameworks (MOFs) or as a building block for functional polymers. The compound's thermal stability (decomposition point >200°C) suggests possible applications in high-performance materials. With the pharmaceutical industry's shift toward targeted drug delivery systems, derivatives of this aldehyde could play roles in prodrug design and bioconjugation chemistry.
Supply chain data indicates steady growth in 4-(benzyloxy)-2-methylbenzaldehyde procurement, particularly from custom synthesis providers and specialty chemical distributors. Quality certifications like ISO 9001 and analytical documentation (including COA templates) rank among the most searched terms by potential buyers, emphasizing the market's focus on quality assurance.
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